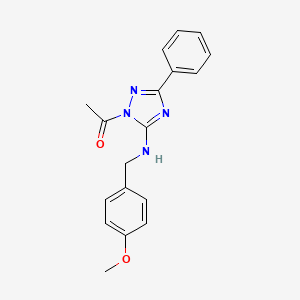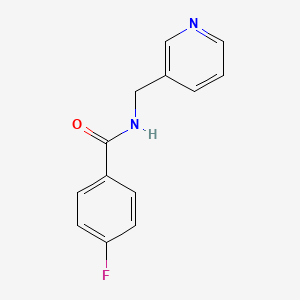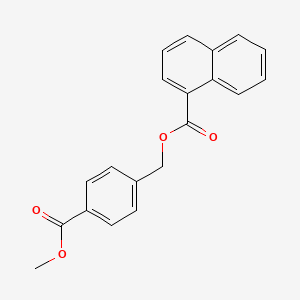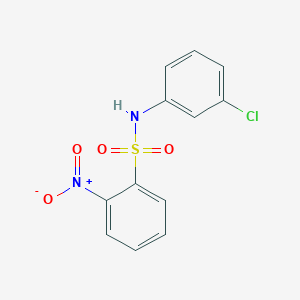
3-(3,4-dichlorophenyl)-N-mesitylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-N-mesitylacrylamide, also known as DCPMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DCPMA is a potent inhibitor of protein-protein interactions and has been used in various biochemical and physiological studies.
作用机制
3-(3,4-dichlorophenyl)-N-mesitylacrylamide inhibits protein-protein interactions by binding to the hydrophobic pockets of proteins. This binding disrupts the formation of protein complexes, leading to the inhibition of various biological pathways. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to specifically target the interaction between the transcription factor STAT3 and its partner protein, leading to the inhibition of STAT3-mediated gene expression.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the interaction between STAT3 and its partner protein. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to modulate the immune response by inhibiting the interaction between the transcription factor NF-kB and its partner protein.
实验室实验的优点和局限性
One of the main advantages of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide is its ability to specifically target protein-protein interactions, making it an excellent tool for studying various biological pathways. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide is its low solubility in water, which can make it challenging to use in certain experimental conditions.
未来方向
There are several future directions for the use of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide in scientific research. One potential application is in the study of the gut microbiome, where 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used to inhibit the interaction between bacterial proteins and host proteins. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used to study the interaction between viral proteins and host proteins, leading to the development of new antiviral therapies. Finally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used in the development of new cancer therapies by targeting specific protein-protein interactions involved in cancer growth and metastasis.
Conclusion:
3-(3,4-dichlorophenyl)-N-mesitylacrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its ability to inhibit protein-protein interactions. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been extensively used in the study of various biological pathways and diseases, including cancer and Alzheimer's disease. Its unique properties make it an excellent tool for studying protein complexes and developing new therapies. While there are some limitations to its use, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has significant potential for future applications in scientific research.
合成方法
3-(3,4-dichlorophenyl)-N-mesitylacrylamide can be synthesized through a multi-step reaction process. The first step involves the preparation of mesitylamine, which is then reacted with 3,4-dichlorophenyl isocyanate to form the intermediate product. The intermediate product is then reacted with acryloyl chloride to produce the final product, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide.
科学研究应用
3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been extensively used in scientific research due to its ability to inhibit protein-protein interactions. This property makes it an excellent tool for studying various biological pathways and protein complexes. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of signal transduction pathways and protein-protein interactions in the immune system.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-8-12(2)18(13(3)9-11)21-17(22)7-5-14-4-6-15(19)16(20)10-14/h4-10H,1-3H3,(H,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXSYNIKBWCENG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)


![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)


![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)

![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)
![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)
![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)